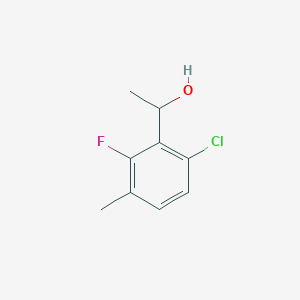
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of a chloro, fluoro, and methyl substituent on a phenyl ring, along with an ethanol group
Métodos De Preparación
The synthesis of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The ethanol group can react with carboxylic acids to form esters under acidic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding ketones, alkanes, and esters.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The ethanol group may also play a role in its solubility and bioavailability.
Comparación Con Compuestos Similares
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be compared with similar compounds such as:
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone: The ketone form of the compound, which has different reactivity and applications.
1-(6-Chloro-2-fluoro-3-methylphenyl)methanol: A similar compound with a methanol group instead of ethanol, which may have different solubility and reactivity.
1-(6-Chloro-2-fluoro-3-methylphenyl)propane: An alkane derivative with different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(6-chloro-2-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMWUVINQHPDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














